molecular formula C19H23NO5S3 B5263838 Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate

Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate

Cat. No.: B5263838
M. Wt: 441.6 g/mol
InChI Key: SMEIRUZJHJZRNW-WJDWOHSUSA-N
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Description

Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate typically involves multiple steps. The starting materials often include ethyl 2-bromoacetate and guaiacol (2-methoxyphenol). The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The intermediate products are then subjected to further reactions, including thiazolidine ring formation and esterification, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions on the phenoxy group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its therapeutic effects by modulating oxidative stress and redox balance in cells.

Comparison with Similar Compounds

Ethyl 2-{[2-(4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)ethyl]sulfanyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and allows for diverse chemical and biological interactions.

Properties

IUPAC Name

ethyl 2-[2-[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]ethylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S3/c1-4-20-18(22)16(28-19(20)26)11-13-6-7-14(15(10-13)23-3)25-8-9-27-12-17(21)24-5-2/h6-7,10-11H,4-5,8-9,12H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEIRUZJHJZRNW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSCC(=O)OCC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSCC(=O)OCC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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